molecular formula C15H14F2N2O3S B6543151 2-[4-(2,4-difluorobenzenesulfonamido)phenyl]-N-methylacetamide CAS No. 1060246-87-8

2-[4-(2,4-difluorobenzenesulfonamido)phenyl]-N-methylacetamide

Cat. No.: B6543151
CAS No.: 1060246-87-8
M. Wt: 340.3 g/mol
InChI Key: VVFGWQHBJMMCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,4-Difluorobenzenesulfonamido)phenyl]-N-methylacetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenyl group substituted with a difluorobenzenesulfonamide moiety and an acetamide group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-Difluorobenzenesulfonamido)phenyl]-N-methylacetamide typically involves multiple steps, starting with the preparation of 2,4-difluorobenzenesulfonyl chloride. This intermediate can be reacted with aniline to form 2,4-difluorobenzenesulfonamide, which is then further reacted with methylamine and acetic anhydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl ring can be oxidized to form phenolic derivatives.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: : Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).

  • Substitution: : Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Phenolic derivatives.

  • Reduction: : Amines.

  • Substitution: : Various substituted sulfonamides.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its therapeutic properties, possibly as an anti-inflammatory or antimicrobial agent.

  • Industry: : It might be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 2-[4-(2,4-Difluorobenzenesulfonamido)phenyl]-N-methylacetamide exerts its effects depends on its molecular targets and pathways. For example, if used as an anti-inflammatory agent, it might inhibit specific enzymes or signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzenesulfonamide

  • 2,4-Difluorobenzonitrile

  • 2,4-Difluorobenzaldehyde

Uniqueness

2-[4-(2,4-Difluorobenzenulfonamido)phenyl]-N-methylacetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[4-[(2,4-difluorophenyl)sulfonylamino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3S/c1-18-15(20)8-10-2-5-12(6-3-10)19-23(21,22)14-7-4-11(16)9-13(14)17/h2-7,9,19H,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFGWQHBJMMCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.